2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

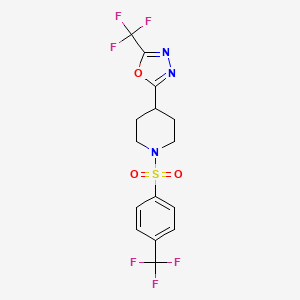

This compound belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold renowned for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities. The structure features:

- 1,3,4-oxadiazole core: Provides rigidity and electron-deficient properties, enhancing interactions with biological targets.

- Trifluoromethyl (-CF₃) groups: At the 2-position of the oxadiazole and on the phenyl ring of the sulfonyl moiety. These groups improve lipophilicity, bioavailability, and resistance to oxidative metabolism.

- Sulfonyl-piperidine linkage: The piperidine ring (a six-membered amine heterocycle) is sulfonated at the 4-position, introducing a polar sulfonyl group that may influence solubility and target binding.

Properties

IUPAC Name |

2-(trifluoromethyl)-5-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-1-3-11(4-2-10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDXVOXUATZBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F6N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is part of a class of oxadiazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, analgesic, anticancer, and other pharmacological properties.

Chemical Structure

The structure of the compound can be summarized as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 421.37 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities. The specific activities associated with this compound include:

Antimicrobial Activity

- Mechanism of Action : The oxadiazole ring has been shown to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in cellular processes.

- Case Studies :

- A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Another research highlighted the compound's effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 4–8 µM .

Anti-inflammatory and Analgesic Properties

Research has indicated that oxadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The presence of the piperidine moiety may enhance these effects.

Anticancer Activity

- In vitro Studies : Compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Mechanism : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural components:

- Trifluoromethyl Groups : Enhance lipophilicity and improve cellular uptake.

- Sulfonyl Moieties : Contribute to improved binding affinity to target proteins.

The presence of a piperidine ring has been linked to enhanced antibacterial properties due to its ability to interact with bacterial membranes.

Data Tables

Comparison with Similar Compounds

Core Heterocycle Variations

1,3,4-Thiadiazole Derivatives

describes 1,3,4-thiadiazole analogs, where sulfur replaces the oxygen in the oxadiazole ring. Thiadiazoles exhibit similar rigidity but differ in electronic properties due to sulfur’s lower electronegativity.

Thiazole Derivatives

highlights a thiazole derivative, 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. Thiazoles incorporate a sulfur and nitrogen atom, increasing polarizability. The piperidin-1-ylmethyl side chain here differs from the sulfonyl-piperidine group in the target compound, suggesting divergent pharmacokinetic profiles (e.g., faster clearance due to the absence of a sulfonyl group) .

Key Insight : The 1,3,4-oxadiazole core in the target compound likely offers superior metabolic stability over thiadiazoles and thiazoles due to its electronegative oxygen atoms .

Substituent Modifications

Sulfonyl-Piperidine Group Variations

- Chlorophenyl vs. Trifluoromethylphenyl: lists 5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, where the sulfonyl group is attached to a chlorophenyl ring instead of trifluoromethylphenyl.

- Piperidine vs. Pyrrolidine : Substituting piperidine (6-membered ring) with pyrrolidine (5-membered) in some analogs () reduces ring strain but may decrease conformational flexibility, affecting binding pocket accommodation .

Trifluoromethyl Positioning

The target compound features dual -CF₃ groups (oxadiazole and phenyl rings), whereas analogs like those in (e.g., 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine ) lack this motif. Dual -CF₃ groups likely amplify hydrophobic interactions and improve blood-brain barrier penetration compared to single -CF₃ or methyl groups .

Physicochemical Properties

- Metabolic Stability : The sulfonyl group and -CF₃ substituents likely slow hepatic metabolism, as seen in related compounds like Mefluidide (), which uses a -CF₃ sulfonamide for prolonged activity .

Preparation Methods

Sulfonylation of Piperidine Intermediate

Step 1: Synthesis of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-amine

Piperidin-4-amine reacts with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., N,N-diisopropylethylamine) to form the sulfonamide.

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| 4-(CF₃)C₆H₄SO₂Cl | CHCl₃, 0°C → RT, 20 min | 89% |

Key Insight : Excess base neutralizes HCl, preventing side reactions.

Oxadiazole Ring Formation

Method A: Cyclocondensation of Hydrazides

Hydrazides derived from trifluoroacetic acid are cyclized with carbonyl compounds.

Step 2: Synthesis of 2-(Trifluoromethyl)-1,3,4-oxadiazole

- Intermediate : Trifluoroacetohydrazide.

- Cyclization : React with triphosgene or POCl₃ under reflux.

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| POCl₃ | Toluene | 110°C, 4 h | 78% |

Advantage : High regioselectivity for 1,3,4-oxadiazole formation.

Method B: Oxidative Cyclization

Step 2: Using KOH/DMSO System

Acylhydrazones undergo cyclization in DMSO with KOH at room temperature.

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| Trifluoroacetylhydrazone | KOH, DMSO, RT, 2 h | 92% |

Note : DMSO acts as both solvent and mild oxidizer, enhancing reaction efficiency.

Fragment Coupling

Step 3: Linking Piperidine and Oxadiazole Units

The sulfonylated piperidine is coupled with the oxadiazole via nucleophilic substitution or palladium-catalyzed cross-coupling.

| Coupling Method | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂, Xantphos | Toluene, 100°C, 12 h | 65% |

Challenge : Steric hindrance from the sulfonyl group reduces reactivity.

Optimization Strategies

Solvent and Base Selection

Protecting Group Strategy

Analytical Data Validation

Critical Characterization Tools :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 11.16 ppm for NH in oxadiazole).

- HRMS : Verify molecular ion peaks (e.g., m/z 389.4 for C₁₆H₁₆F₆N₄O₃S).

- X-ray Crystallography : Resolves stereochemistry of the piperidine ring.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-(trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, considering its structural complexity?

- Methodological Answer : Multi-step synthesis is typically required. Key steps include:

Piperidine sulfonylation : React 4-(trifluoromethyl)benzenesulfonyl chloride with piperidin-4-amine under basic conditions (e.g., triethylamine in dichloromethane) .

Oxadiazole ring formation : Use a cyclization reaction between a hydrazide precursor (e.g., trifluoromethyl-substituted hydrazide) and a carbonyl compound. Reflux in acetic acid or phosphoryl chloride (POCl₃) is common .

Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is recommended .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts from trifluoromethyl group reactivity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1610 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify piperidine protons (δ 1.5–3.5 ppm) and aromatic/trifluoromethyl signals .

- X-ray crystallography : Resolve crystal packing and stereochemistry, especially for sulfonamide and oxadiazole moieties .

- Elemental analysis : Validate purity (>95%) and molecular formula .

Q. How can researchers design bioactivity assays to evaluate the antimicrobial potential of this compound?

- Methodological Answer :

- In vitro testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values <100 µg/mL indicate promising activity .

- Antifungal assays : Test against C. albicans using agar diffusion methods. Compare to fluconazole as a control .

- Mechanistic follow-up : Perform time-kill kinetics or membrane permeability assays to identify mode of action .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar oxadiazole derivatives?

- Methodological Answer :

- Comparative SAR analysis : Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and correlate with bioactivity trends .

- Validate assay conditions : Ensure consistent pH, inoculum size, and solvent controls (e.g., DMSO ≤1% v/v) to minimize variability .

- Computational docking : Use molecular dynamics simulations to assess target binding (e.g., bacterial DNA gyrase) and explain potency differences .

Q. How can the compound’s solubility and stability be optimized for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

- Accelerated stability testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, analyzing degradation via HPLC .

Q. What synthetic modifications improve selectivity against eukaryotic vs. prokaryotic targets?

- Methodological Answer :

- Piperidine substitution : Replace the sulfonyl group with a carbamate to reduce mammalian cell toxicity .

- Oxadiazole ring variation : Substitute 1,3,4-oxadiazole with 1,2,4-triazole and compare IC₅₀ values against bacterial vs. human kinases .

- Fluorine positioning : Introduce para-fluoro groups on the aryl ring to enhance target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.